molecular formula C21H12ClF3N4S B3038526 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine CAS No. 866133-97-3

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine

Cat. No.: B3038526
CAS No.: 866133-97-3
M. Wt: 444.9 g/mol
InChI Key: RODYYVCYQDKXEG-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine typically involves multiple steps, starting with the preparation of the pyridine and triazine precursors. The key steps include:

    Formation of the Pyridine Precursor: The pyridine ring is chlorinated and trifluoromethylated to obtain 3-chloro-5-(trifluoromethyl)pyridine.

    Formation of the Triazine Precursor: The triazine ring is synthesized through the cyclization of appropriate nitrile and hydrazine derivatives.

    Coupling Reaction: The pyridine and triazine precursors are coupled via a sulfanyl linkage under controlled conditions, typically using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the triazine and sulfanyl groups.

    5,6-Diphenyl-1,2,4-triazine: Contains the triazine core but lacks the pyridine and sulfanyl groups.

Uniqueness

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N4S/c22-16-11-15(21(23,24)25)12-26-19(16)30-20-27-17(13-7-3-1-4-8-13)18(28-29-20)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODYYVCYQDKXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137737
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866133-97-3
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866133-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine
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3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine
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